3-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1-(naphthalen-1-ylmethyl)isoquinoline
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Overview
Description
3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE typically involves multi-step organic reactions. One common method includes the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction is often followed by further functionalization steps to introduce the methoxy groups and the naphthylmethyl substituent .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of high-throughput reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized isoquinolines.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its psychoactive properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: Known for its therapeutic properties.
Uniqueness
What sets 3-(3,4-DIMETHOXYPHENYL)-6,7-DIMETHOXY-1-[(NAPHTHALEN-1-YL)METHYL]ISOQUINOLINE apart is its unique combination of methoxy groups and a naphthylmethyl substituent, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H27NO4 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-(naphthalen-1-ylmethyl)isoquinoline |
InChI |
InChI=1S/C30H27NO4/c1-32-27-13-12-21(16-28(27)33-2)25-15-22-17-29(34-3)30(35-4)18-24(22)26(31-25)14-20-10-7-9-19-8-5-6-11-23(19)20/h5-13,15-18H,14H2,1-4H3 |
InChI Key |
VIBVGNRIVRXJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC(=C(C=C3C(=N2)CC4=CC=CC5=CC=CC=C54)OC)OC)OC |
Origin of Product |
United States |
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